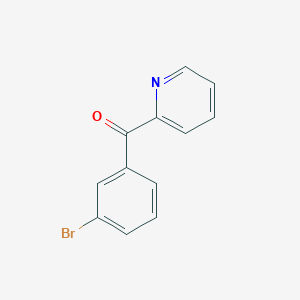

2-(3-Bromobenzoyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

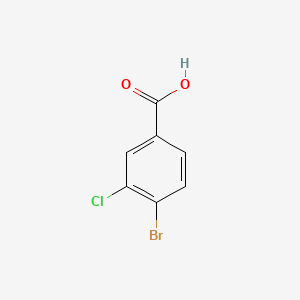

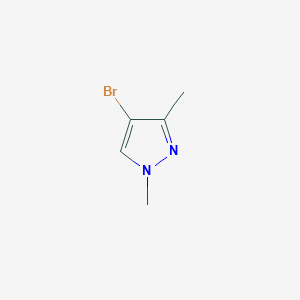

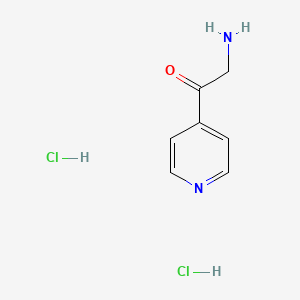

2-(3-Bromobenzoyl)pyridine, also known as 3-BrBP, is an organic compound. It has a molecular formula of C12H8BrNO and an average mass of 262.102 Da .

Synthesis Analysis

The synthesis of 2-(3-Bromobenzoyl)pyridine involves the reaction of 2-bromopyridine with isopropylmagnesium bromide in a 100 mL round-bottomed flask . The reaction mixture is added dropwise at 0° C .Molecular Structure Analysis

The molecular structure of 2-(3-Bromobenzoyl)pyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

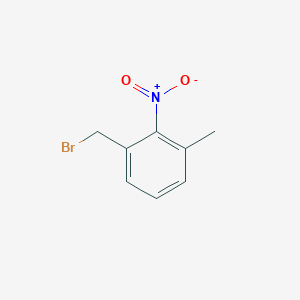

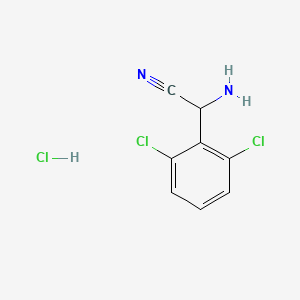

A stability-indicating RP-HPLC assay was established for the quantitation of bromazepam (BMZ) and one of the degradant and stated potential impurities; 2-(2-amino-5-bromobenzoyl) pyridine (ABP) . The assay was accomplished on a C18 column (250 mm × 4.6 mm i.d., 5 μm particle size), and utilizing methanol-water (70: 30, v/v) as the mobile phase, at a flow rate of 1.0 ml min-1 .Physical And Chemical Properties Analysis

2-(3-Bromobenzoyl)pyridine is a white to yellow powder or crystals . It has a molecular weight of 262.1 g/mol.Scientific Research Applications

Stability Indicating Assays

2-(3-Bromobenzoyl)pyridine can be used in stability indicating assays. A reliable, selective, and sensitive stability-indicating RP-HPLC assay was established for the quantitation of bromazepam (BMZ) and one of the degradant and stated potential impurities . This application is crucial in pharmaceutical industries where the stability of a compound needs to be assessed .

Antifungal Activity

Compounds bearing a pyridine moiety, such as 2-(3-Bromobenzoyl)pyridine, have been found to exhibit antifungal activity. A series of substituted benzoyl carbamates containing a pyridine ring were synthesized and evaluated for their in vitro antifungal activity . Some of these compounds exhibited moderate to strong bioactivity against Botrytis cinerea .

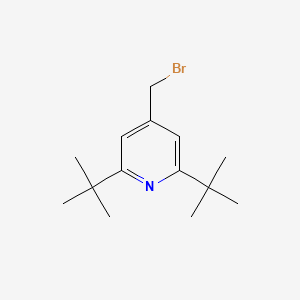

Synthesis of Novel Benzoylcarbamates

2-(3-Bromobenzoyl)pyridine can be used in the synthesis of novel benzoylcarbamates. These compounds have been found to have good biological activity and are widely used in the fields of pesticides and medicines .

Preparation of Fully Acetylated and (3-bromo)benzoylated α-monosaccharides

A simple and convenient method for the preparation of fully acetylated and (3-bromo)benzoylated α-monosaccharides and disaccharides has been described . This method involves vigorous mechanical mixing of solid reactants on a high-speed shaker .

Mechanism of Action

Target of Action

It is known that pyridine derivatives can interact with a wide range of biological targets due to their aromatic nature and ability to participate in various chemical reactions .

Mode of Action

It’s known that pyridine derivatives can bind to their targets using non-covalent interactions, such as hydrogen bonding . These interactions can lead to changes in the target’s function, which can have downstream effects on cellular processes .

Biochemical Pathways

, it’s known that pyridine derivatives can influence a variety of biochemical pathways. For instance, some pyridine derivatives are involved in the degradation pathways of certain compounds .

Safety and Hazards

properties

IUPAC Name |

(3-bromophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGQILUWTNBMRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514314 |

Source

|

| Record name | (3-Bromophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromobenzoyl)pyridine | |

CAS RN |

206357-82-6 |

Source

|

| Record name | (3-Bromophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)

![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)